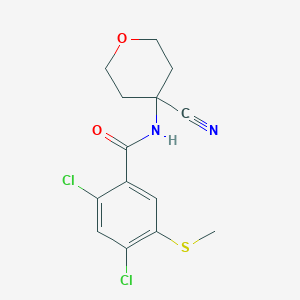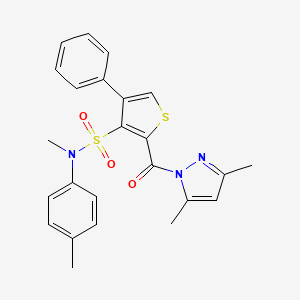
N-metil-N-(4-metilfenil)-4-feniltiofeno-3-sulfonamida, 2-(3,5-dimetil-1H-pirazol-1-carbonil)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements such as the pyrazole ring, sulfonamide group, and thiophene moiety. These structural features are common in compounds with potential medicinal properties, including enzyme inhibition and antimicrobial activity.
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives typically involves the formation of the pyrazole core followed by the introduction of the sulfonamide functionality. For instance, the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety starts from a nitrophenyl-phenyl-pyrazole precursor . The sulfonamide group is introduced through reactions with sulfonyl chlorides or through amidation and sulfonamidation reactions, as demonstrated by the use of 2-aminophenyl-1H-pyrazole as a directing group for copper-mediated C-H amidation and sulfonamidation .
Molecular Structure Analysis
The molecular structure of pyrazole-sulfonamide derivatives is characterized by spectroscopic methods such as FT-IR, NMR (1H, 13C), and mass spectrometry. The presence of the sulfonamide group is typically confirmed by the characteristic absorption bands in the IR spectrum and the distinct chemical shifts in the NMR spectra . The molecular structure can be further elucidated using X-ray diffraction methods, as seen in the case of sulfonamide-derived ligands and their metal complexes .
Chemical Reactions Analysis
Pyrazole-sulfonamide compounds can form metal complexes, which may exhibit different biological activities compared to the free ligands. For example, metal complexes of pyrazole-based sulfonamides have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes more effectively than the corresponding free ligand . Additionally, the reactivity of the pyrazole ring allows for further chemical modifications, such as the formation of pyrazoline derivatives, which can also exhibit significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by the presence of substituents on the pyrazole core and the nature of the sulfonamide group. These compounds typically exhibit moderate to excellent yields when synthesized under optimized conditions . The introduction of metal ions to form complexes can alter the physical properties, such as solubility and magnetic susceptibility, as well as the chemical reactivity towards biological targets . The inhibitory effects of these compounds on enzymes like carbonic anhydrase are quantified using inhibition constants (Ki), which are determined through in vitro assays .
Aplicaciones Científicas De Investigación
Actividad antioxidante
El compuesto se ha investigado por su potencial antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de las especies reactivas del oxígeno (ROS) que pueden dañar las estructuras celulares. Los investigadores han cribado los derivados sintetizados mediante métodos como el barrido de radicales DPPH y ensayos de poder reductor . Cabe destacar que algunos de estos compuestos demostraron una potente actividad antioxidante. Por ejemplo:
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-10-12-20(13-11-16)26(4)32(29,30)23-21(19-8-6-5-7-9-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVVHHLYAJFZGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)
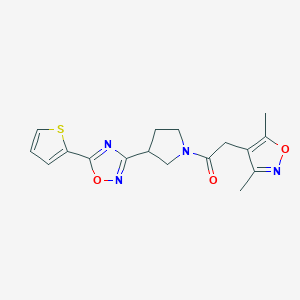
![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

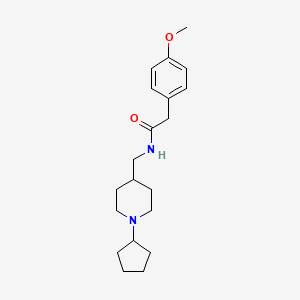
![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)
![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)
![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)
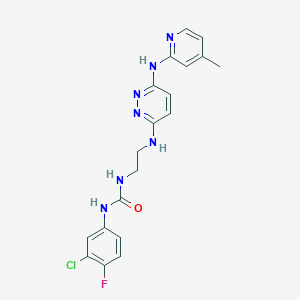
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)
